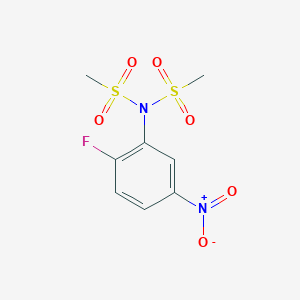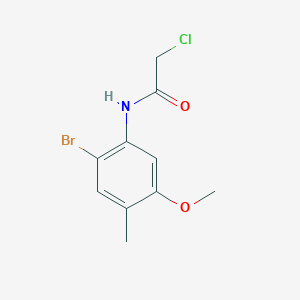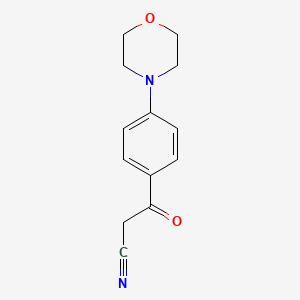
3-(4-Morpholinophenyl)-3-oxopropanenitrile
説明
3-(4-Morpholinophenyl)-3-oxopropanenitrile, also known as MOPN, is a chemical compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for a variety of experiments, from biochemical and physiological studies to drug development and testing. In
科学的研究の応用
Application in Anticancer Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
The compound “(E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one”, a derivative of “3-(4-Morpholinophenyl)-3-oxopropanenitrile”, has been synthesized and studied for its potential anticancer activity .
Methods of Application or Experimental Procedures
The compound was synthesized using a molecular hybridization method through the reaction between 3-acetylcoumarin and 4-morpholinobenzaldehyde. This reaction was facilitated by a Claisen–Schmidt reaction using pTSA as a catalyst .
Results or Outcomes
The anticancer activity of this compound was determined using an MTT assay against breast cancer cells line T47D and cervix cancer cells line HeLa . However, the specific results or quantitative data were not provided in the source.
Application in Antibacterial Research
Specific Scientific Field
This application is related to the field of Microbiology and Pharmacology .
Summary of the Application
A series of novel amides, including “N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides”, were synthesized and screened for their in vitro antibacterial properties .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application were not detailed in the source .
Results or Outcomes
These compounds were tested against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Enterobacter aerogenes . However, the specific results or quantitative data were not provided in the source.
Application in Crystallography
Specific Scientific Field
This application is related to the field of Crystallography .
Summary of the Application
The compound “(E)- -(4-morpholinophenyl)-1- N (quinoxalin-2-yl)methanimine”, a derivative of “3-(4-Morpholinophenyl)-3-oxopropanenitrile”, has been synthesized and its crystal structure has been studied .
Methods of Application or Experimental Procedures
The compound was synthesized through the reaction between quinoxaline-2-carbaldehyde and 4-morpholin-4-yl-phenylamine. The resulting solution was left in air for a few days, yielding red rod-shaped crystals .
Results or Outcomes
The crystal structure of the compound was determined and reported . However, the specific results or quantitative data were not provided in the source.
Application in Antibacterial Research
Summary of the Application
A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties .
Results or Outcomes
The compounds exhibited significant antibacterial activity. The compound 8d exhibited superior activity against Enterobacter aerogenes with an MIC value of 114±0.48 µg/mL and compound 8l is most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .
Application in Drug Synthesis
Specific Scientific Field
This application is related to the field of Pharmaceutical Chemistry .
Summary of the Application
The compound “3-(4-Morpholinophenyl)-3-oxopropanenitrile” has been used in the synthesis of Linezolid, an antibiotic used for the treatment of infections caused by Gram-positive bacteria .
Results or Outcomes
Linezolid was successfully synthesized from (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester via R-epichlorohydrin and potassium phthalimide .
Application in Photopolymerization
Specific Scientific Field
This application is related to the field of Polymer Chemistry .
Summary of the Application
The compound “3-(4-Morpholinophenyl)-3-oxopropanenitrile” has been used as a photoinitiator in the photopolymerization process. This process is used in various industrial fields and has found applications in the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems .
Methods of Application or Experimental Procedures
The specific methods of application were not detailed in the source .
Results or Outcomes
The two-component DKPP1/N-methyldiethanolamine (MDEA) 0.15%/8% w/w system could lead to an efficient polymerization of 2-hydroxyethyl acrylate (HEA) in water. A hydrogel containing 74% water while starting from a formulation of HEA only containing 40% water could be obtained upon irradiation at 470 nm .
Application in Biomedical Applications
Specific Scientific Field
This application is related to the field of Biomedical Engineering .
Summary of the Application
The compound “3-(4-Morpholinophenyl)-3-oxopropanenitrile” has been used as a photoinitiator in various biomedical applications , such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems .
Results or Outcomes
The use of photopolymerization processes requires an appropriate initiating system that, in biomedical applications, must meet additional criteria such as high water solubility, non-toxicity to cells, and compatibility with visible low-power light sources .
特性
IUPAC Name |
3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-6-5-13(16)11-1-3-12(4-2-11)15-7-9-17-10-8-15/h1-4H,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOOGLCCLWWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653897 | |
| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholinophenyl)-3-oxopropanenitrile | |
CAS RN |
887591-40-4 | |
| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



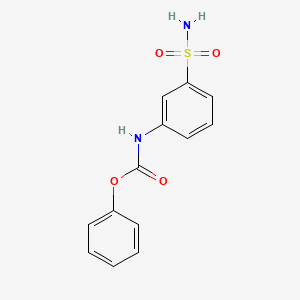
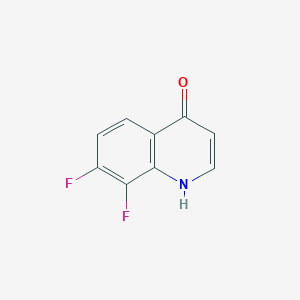
![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)
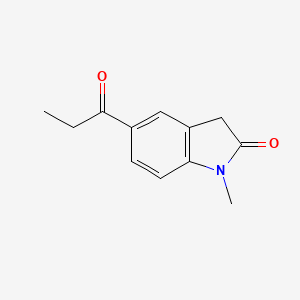

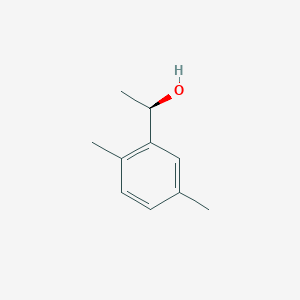
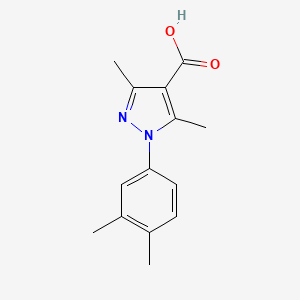
![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)
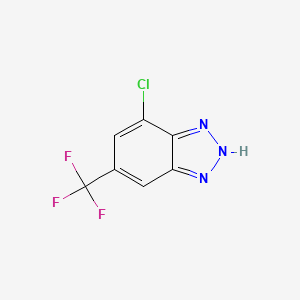
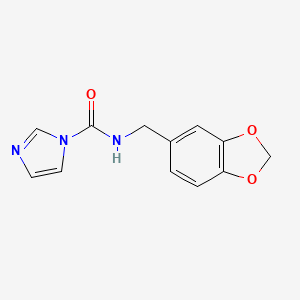
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)
